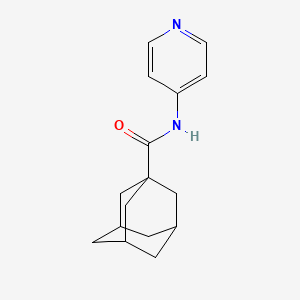

N-4-pyridinyl-1-adamantanecarboxamide

Description

N-4-Pyridinyl-1-adamantanecarboxamide is a carboxamide derivative featuring a rigid adamantane backbone linked to a pyridinyl moiety. Its synthesis likely involves coupling 1-adamantanecarboxylic acid derivatives with 4-aminopyridine, analogous to methods described for related adamantane carboxamides .

Properties

IUPAC Name |

N-pyridin-4-yladamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c19-15(18-14-1-3-17-4-2-14)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMKDQHNZSXDEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Adamantane vs. Heterocyclic Cores: this compound lacks the fused pyrazolo-pyridine system seen in Compounds 54 and 55 . The bis-adamantane carboxamide () exhibits higher molecular weight and rigidity due to dual adamantane units, which likely hinder membrane permeability compared to the pyridinyl variant .

Substituent Effects :

- Alkyl chains in Compounds 54 and 55 enhance lipophilicity but reduce aqueous solubility, whereas the pyridinyl group in the target compound balances lipophilicity with moderate polarity .

- Halogen/methoxy substituents in pyrazole-carboximidamides () introduce electronic effects (e.g., electron withdrawal/donation) absent in the adamantane-pyridinyl system, influencing reactivity and binding .

Characterization:

- All compounds in and were validated via $ ^1H $-NMR, $ ^{13}C $-NMR, and MS, with experimental vs. calculated stoichiometric ratios confirming purity (>95%) . The target compound would likely follow similar analytical protocols.

Q & A

Basic: What synthetic strategies are commonly employed for N-4-pyridinyl-1-adamantanecarboxamide?

Answer:

The synthesis typically involves multi-step pathways:

- Step 1: Functionalization of adamantane-1-carboxylic acid (e.g., activation as an acyl chloride).

- Step 2: Coupling with 4-aminopyridine via carboxamide bond formation using coupling agents like HATU or DCC.

- Step 3: Purification via column chromatography and structural validation using NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .

Retrosynthetic analysis is critical to identify feasible routes from simpler precursors, such as adamantane derivatives and pyridine-based amines .

Advanced: How can reaction efficiency be optimized during the coupling of adamantane and pyridine moieties?

Answer:

Optimization requires systematic evaluation of:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of adamantane intermediates .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates carboxamide bond formation .

- Temperature control : Reactions performed at 50–60°C balance yield and side-product formation .

- Byproduct analysis : Monitor unreacted starting materials via TLC or HPLC to adjust stoichiometric ratios .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and purity (e.g., adamantane C-H signals at δ 1.6–2.1 ppm; pyridine protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ion for C₁₆H₂₁N₂O: calculated 265.17) .

- X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between adamantane and pyridine) .

Advanced: How should researchers address contradictions in pharmacological data for adamantane-carboxamide derivatives?

Answer:

- Statistical rigor : Apply multivariate analysis to distinguish assay variability from true biological effects.

- Target validation : Use orthogonal assays (e.g., SPR for binding affinity, cellular assays for functional activity) .

- Structural analogs : Compare data across derivatives (e.g., 3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide) to identify substituent-specific trends .

Contradictions may arise from differences in cell permeability or off-target interactions, necessitating dose-response studies .

Basic: What structural features of this compound influence its bioactivity?

Answer:

- Adamantane core : Enhances lipophilicity and membrane permeability due to its rigid, cage-like structure .

- Pyridine ring : Participates in hydrogen bonding or π-π stacking with biological targets (e.g., enzymes, receptors) .

- Carboxamide linker : Stabilizes interactions with polar residues in binding pockets .

Advanced: How to design structure-activity relationship (SAR) studies for adamantane-carboxamide analogs?

Answer:

- Systematic substitution : Modify pyridine (e.g., 3- vs. 4-position) or adamantane (e.g., halogenation at C3) to assess steric/electronic effects .

- In vitro assays : Prioritize targets (e.g., NMDA receptors, viral neuraminidases) based on adamantane’s known pharmacological roles .

- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding modes and guide synthetic priorities .

Basic: What are common challenges in purifying this compound?

Answer:

- Low solubility : Adamantane derivatives often require gradient elution (e.g., hexane/EtOAc to DCM/MeOH) in column chromatography .

- Byproduct removal : Silica gel chromatography or recrystallization in EtOH/water mixtures improves purity .

- Purity validation : Combine HPLC (≥95% purity threshold) with elemental analysis (C, H, N) .

Advanced: How can researchers resolve discrepancies in thermal stability data for adamantane-carboxamides?

Answer:

- DSC/TGA analysis : Measure decomposition temperatures under inert atmospheres to standardize conditions .

- Crystallographic insights : Correlate thermal stability with molecular packing (e.g., hydrogen-bond networks in crystal lattices) .

- Replicate studies : Compare results across labs using identical synthetic batches and instrumentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.